![molecular formula C35H44N6O B13803533 N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea CAS No. 71173-71-2](/img/structure/B13803533.png)
N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple dimethylamino groups attached to phenyl rings, which are further connected through a urea linkage. It is often used in various scientific research applications due to its distinctive chemical behavior and potential utility in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea typically involves a two-step processThe second step involves the elimination of water between Michler’s Hydrol and urea to form the final urea derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow the same synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve the use of large-scale reactors and stringent control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the dimethylamino groups.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino groups or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development and delivery systems.
Mechanism of Action
The mechanism of action of N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea involves its ability to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can influence biological pathways and chemical reactions, making the compound a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Michler’s Ketone:
Schreiner’s Thiourea: N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is another compound with similar applications in catalysis and molecular interactions.
Uniqueness
N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea is unique due to its urea linkage, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in specific research and industrial contexts.
Properties
CAS No. |
71173-71-2 |
|---|---|
Molecular Formula |
C35H44N6O |
Molecular Weight |
564.8 g/mol |
IUPAC Name |
1,3-bis[bis[4-(dimethylamino)phenyl]methyl]urea |
InChI |
InChI=1S/C35H44N6O/c1-38(2)29-17-9-25(10-18-29)33(26-11-19-30(20-12-26)39(3)4)36-35(42)37-34(27-13-21-31(22-14-27)40(5)6)28-15-23-32(24-16-28)41(7)8/h9-24,33-34H,1-8H3,(H2,36,37,42) |
InChI Key |
ONHAAEYDHJUYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)NC(=O)NC(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)

![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803465.png)
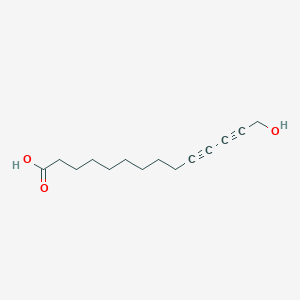
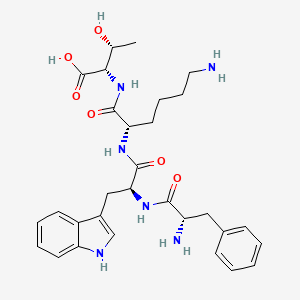

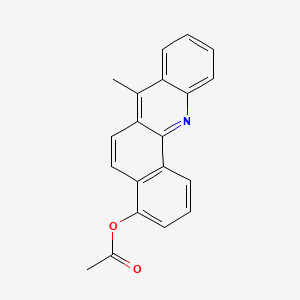
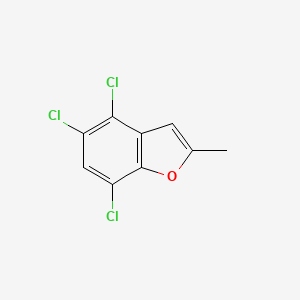
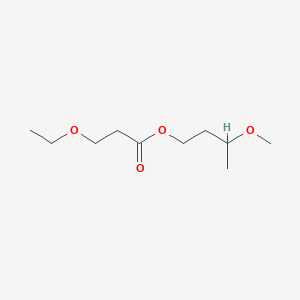
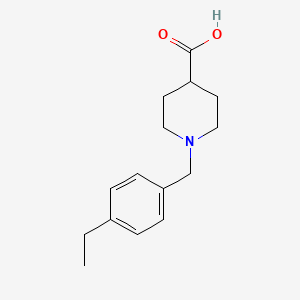

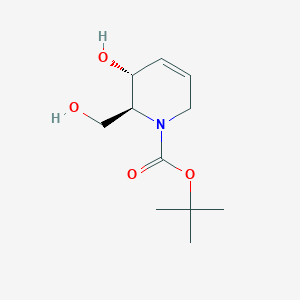
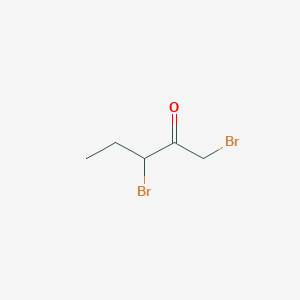
![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
